molecular formula C20H20ClN5O4 B2781278 N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421517-40-9

N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2781278
CAS No.: 1421517-40-9
M. Wt: 429.86
InChI Key: QCOXZUCCZMBFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis for Antimicrobial and Antiviral Activities

A series of new derivatives including urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized to explore their biological interest. Among them, some compounds exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential use of such derivatives in developing treatments for viral and bacterial infections (Reddy et al., 2013).

Development of Antipsychotic Agents

Research on heterocyclic analogues of specific compounds showed significant in vivo activities comparable to known antipsychotic agents. These derivatives were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential as novel antipsychotic drugs (Norman et al., 1996).

Exploration of Anti-Inflammatory and Analgesic Agents

Novel derivatives derived from visnaginone and khellinone were synthesized and evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors. They displayed significant analgesic and anti-inflammatory activities, suggesting their usefulness in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Hybrid Molecules

Studies on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. Some compounds showed good to moderate antimicrobial activity, indicating their potential as new antimicrobial agents (Başoğlu et al., 2013).

Investigation of Anticancer Properties

Carbazole derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Certain compounds exhibited significant activity against Human Breast Cancer Cell Line (MCF7), pointing towards their potential in anticancer drug development (Sharma et al., 2014).

Properties

IUPAC Name

N-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-12-3-4-14(21)10-17(12)25-5-7-26(8-6-25)19(28)16-11-29-20(22-16)23-18(27)15-9-13(2)30-24-15/h3-4,9-11H,5-8H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOXZUCCZMBFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.